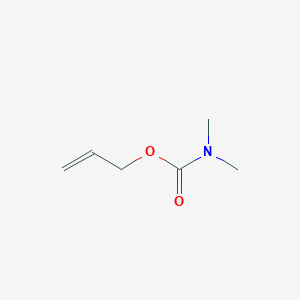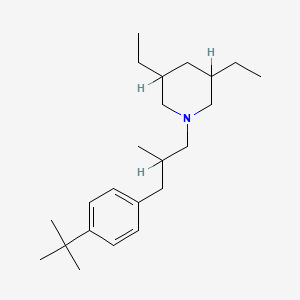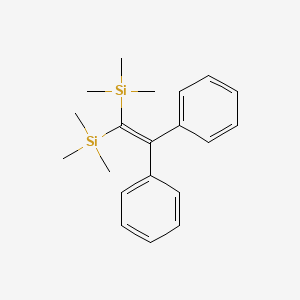
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) is an organic compound characterized by the presence of two phenyl groups attached to an ethene backbone, with trimethylsilane groups at each end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) typically involves the reaction of (2,2-dibromoethene-1,1-diyl)dibenzene with trimethylsilyl reagents under specific conditions. One common method involves the use of tetrakis(triphenylphosphine)palladium as a catalyst in a solvent mixture of 1,4-dioxane and water. The reaction is carried out at elevated temperatures (around 90°C) under an inert nitrogen atmosphere for 24 hours. The resulting mixture is then extracted and purified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing the behavior of other molecules in its vicinity. This can lead to changes in molecular conformation, reactivity, and overall function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylethylene: Known for its aggregation-induced emission properties.
1,2-Bis(diphenylphosphino)ethane: Used as a ligand in coordination chemistry.
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene): Similar structural features with bromine substituents.
Uniqueness
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) is unique due to its combination of phenyl and trimethylsilane groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
78375-55-0 |
|---|---|
Molekularformel |
C20H28Si2 |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
(2,2-diphenyl-1-trimethylsilylethenyl)-trimethylsilane |
InChI |
InChI=1S/C20H28Si2/c1-21(2,3)20(22(4,5)6)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI-Schlüssel |
MFPZLDLNFMYLRR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



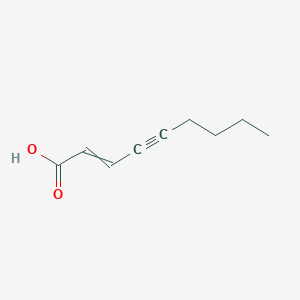

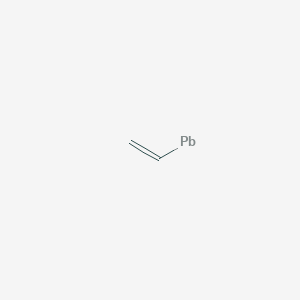
silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
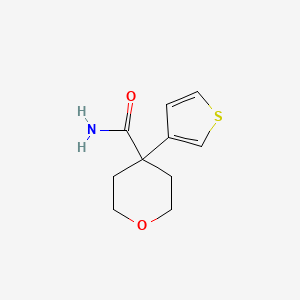
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
